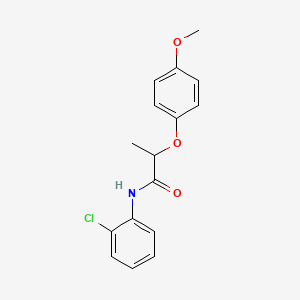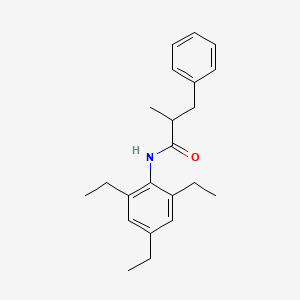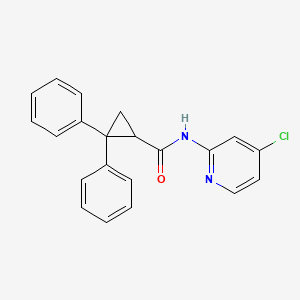![molecular formula C22H16N6O7 B5107295 4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Bis-pyrimidine benzamides' and is synthesized by using a specific method.
Mecanismo De Acción
The mechanism of action of '4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]' is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. It is also believed to have an effect on the DNA replication process, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 'Bis-pyrimidine benzamides' are still being studied. However, it has been found to have a significant impact on the growth and proliferation of cancer cells. It has also been found to have an effect on the central nervous system, which makes it a potential candidate for treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of '4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]' is its potential use in cancer research. It has shown promising results in inhibiting the growth of cancer cells and is being studied for its potential use in treating various types of cancer. However, one of the limitations of this compound is its toxicity, which makes it challenging to use in lab experiments.
Direcciones Futuras
The future directions of 'Bis-pyrimidine benzamides' include further research into its potential use in cancer research, neurodegenerative diseases, and the development of new antibiotics, antiviral agents, and antifungal agents. It is also being studied for its potential use in combination therapy with other drugs to enhance its effectiveness and reduce toxicity. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of '4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]' involves the reaction between 4,4'-oxybis(benzoic acid) and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 2,4,6-trimethylpyridine (TMP) as a catalyst. This reaction results in the formation of the intermediate compound, which is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to obtain the final product.
Aplicaciones Científicas De Investigación
The 'Bis-pyrimidine benzamides' have been extensively researched for their potential applications in various fields. One of the significant applications of this compound is in cancer research, where it has shown promising results in inhibiting the growth of cancer cells. It is also being studied for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Other areas of research include the development of new antibiotics, antiviral agents, and antifungal agents.
Propiedades
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O7/c29-17(25-15-9-23-21(33)27-19(15)31)11-1-5-13(6-2-11)35-14-7-3-12(4-8-14)18(30)26-16-10-24-22(34)28-20(16)32/h1-10H,(H,25,29)(H,26,30)(H2,23,27,31,33)(H2,24,28,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWBEAYLSUMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CNC(=O)NC2=O)OC3=CC=C(C=C3)C(=O)NC4=CNC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)
![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)

![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)